Pomiferin, triacetate

Catalog No.
S567727
CAS No.
5436-25-9
M.F
C31H30O9
M. Wt
546.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomiferin, triacetate

CAS Number

5436-25-9

Product Name

Pomiferin, triacetate

IUPAC Name

[2-acetyloxy-4-[5-acetyloxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4-oxopyrano[2,3-h]chromen-3-yl]phenyl] acetate

Molecular Formula

C31H30O9

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C31H30O9/c1-16(2)8-10-21-28-22(12-13-31(6,7)40-28)29-26(30(21)39-19(5)34)27(35)23(15-36-29)20-9-11-24(37-17(3)32)25(14-20)38-18(4)33/h8-9,11-15H,10H2,1-7H3

InChI Key

PEPZRPSXMUHEEA-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C3C(=C1OC(=O)C)C(=O)C(=CO3)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)C=CC(O2)(C)C)C

Synonyms

4-(5-acetyloxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4,8-dihydropyrano(2,3-f)chromen-3-yl)-1,2-phenylene diacetate, NSC021570, pomiferin triacetate

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1OC(=O)C)C(=O)C(=CO3)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)C=CC(O2)(C)C)C

The exact mass of the compound Pomiferin, triacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pomiferin, triacetate is a natural compound derived from the fruit of the Osage orange tree, scientifically known as Maclura pomifera. It is classified as a prenylated isoflavone and exhibits a complex structure characterized by the presence of multiple hydroxyl groups and a unique pyranocoumarin framework. Its chemical formula is C25H24O6C_{25}H_{24}O_{6}, and it is noted for its distinctive biological properties, particularly in the fields of pharmacology and biochemistry.

, including:

  • Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more polar derivatives.
  • Reduction: In this process, pomiferin can gain electrons or hydrogen, leading to the formation of less polar compounds.
  • Substitution: This involves the replacement of one functional group in the molecule with another, which can significantly alter its biological activity.

These reactions are crucial for understanding its antioxidant properties, as pomiferin has shown strong activity in inhibiting lipid peroxidation and reducing free radicals .

Pomiferin exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:

  • Antioxidant Activity: It effectively scavenges free radicals and inhibits oxidative stress, which is linked to various diseases .
  • Anticancer Properties: Pomiferin induces apoptosis in cancer cells through multiple pathways, including mitochondrial pathways and the activation of the Akt/Nrf2 signaling pathway . It has been shown to reduce cell viability in various cancer cell lines.
  • Anti-inflammatory Effects: The compound has been reported to inhibit inflammatory pathways, such as NF-kB signaling, thereby reducing inflammation-related damage .
  • Neuroprotective Effects: Recent studies indicate that pomiferin can exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways .

The synthesis of pomiferin, triacetate can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting pomiferin from the fruits of Maclura pomifera using solvents like dimethyl sulfoxide and acetone. This method includes purification steps such as chromatography to isolate the compound effectively .
  • Chemical Synthesis: Various synthetic routes have been explored to create pomiferin analogs. These often involve complex organic reactions that may include prenylation steps and acylation processes to form triacetate derivatives .
  • Complex Formation: Pomiferin can also be synthesized as part of metal complexes, which have been shown to enhance its biological activity .

Pomiferin has several potential applications:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, it is being investigated as a lead compound for new drug formulations targeting cancer and inflammatory diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for use in dietary supplements aimed at improving health and preventing oxidative stress-related diseases.
  • Cosmetic Industry: The compound's ability to scavenge free radicals positions it as an ingredient in skincare products aimed at reducing signs of aging and skin damage.

Interaction studies involving pomiferin have revealed its capacity to modulate various biochemical pathways:

  • Akt/Nrf2 Pathway Activation: Pomiferin enhances the phosphorylation of Akt and promotes Nrf2 nuclear translocation, leading to increased expression of antioxidant genes .
  • Inhibition of mTOR Pathway: It acts as a specific inhibitor of the mechanistic target of rapamycin (mTOR), affecting protein synthesis and cellular growth pathways, which are critical in cancer biology .
  • Cell Cycle Modulation: Studies indicate that pomiferin can induce cell cycle arrest in cancer cells, further supporting its potential as an anticancer agent .

Similar Compounds

Pomiferin shares structural similarities with other prenylated isoflavones. Here are some notable compounds:

Compound NameDescription
OsajinAnother flavonoid derived from Maclura pomifera, known for its antioxidant properties.
MacluraxanthoneA compound with similar structural features that also exhibits biological activities.
Iso-osajinAn isomer of osajin with distinct biological effects.
Iso-pomiferinA structural variant that may exhibit different pharmacological properties.

Uniqueness

Pomiferin stands out due to its potent dual action as both an antioxidant and an anticancer agent, alongside its specific inhibitory effects on critical signaling pathways such as mTOR. This combination enhances its therapeutic potential compared to other similar compounds.

XLogP3

5.3

Dates

Last modified: 07-20-2023

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